molecular formula C18H18N2O3 B2437281 2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide CAS No. 1234951-00-8

2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide

Cat. No.: B2437281
CAS No.: 1234951-00-8
M. Wt: 310.353
InChI Key: NXUGVOFJTGCTCV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a quinoline moiety via an ethyl ether linkage

Properties

IUPAC Name

2,5-dimethyl-N-(2-quinolin-8-yloxyethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-11-15(13(2)23-12)18(21)20-9-10-22-16-7-3-5-14-6-4-8-19-17(14)16/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUGVOFJTGCTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethylfuran, 8-hydroxyquinoline, and ethylamine.

    Step 1 Formation of the Quinoline Ether: 8-Hydroxyquinoline is reacted with ethyl bromide in the presence of a base like potassium carbonate to form 2-(quinolin-8-yloxy)ethyl bromide.

    Step 2 Formation of the Carboxamide: 2,5-Dimethylfuran-3-carboxylic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-(quinolin-8-yloxy)ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The ethyl ether linkage can be cleaved under acidic conditions, leading to the formation of quinoline and ethyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sulfuric acid for ether cleavage.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Quinoline and ethyl alcohol.

Scientific Research Applications

Biological Activities

The biological activities of 2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide have been investigated in various studies. Notable findings include:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a candidate for cancer treatment .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for drug development targeting specific metabolic pathways. Similar compounds have demonstrated effective inhibition against various enzymes involved in cancer progression .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

  • In Vivo Antitumor Activity : In xenograft models, the compound showed significant tumor growth inhibition compared to control groups. Treatment with doses around 20 mg/kg resulted in tumor growth inhibition rates of up to 60% .
  • Anti-inflammatory Studies : In models of induced arthritis, the compound demonstrated a significant reduction in paw swelling and inflammation markers, indicating its potential therapeutic use in inflammatory conditions.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxamide: Lacks the quinoline moiety, resulting in different biological activity.

    N-(2-(Quinolin-8-yloxy)ethyl)furan-3-carboxamide: Similar structure but without the dimethyl substitution on the furan ring.

Uniqueness

2,5-Dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide is unique due to the combination of the furan ring, quinoline moiety, and carboxamide group, which together confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

2,5-Dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structure, which includes a furan ring, a quinoline moiety, and an amide functional group. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 310.3 g/mol
  • CAS Number : 1234951-00-8

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell models . This suggests that this compound could potentially be used in the treatment of inflammatory diseases.

Neuroprotective Activity

Neuroprotective effects have been observed in related compounds that interact with neurotransmitter systems. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or phosphatases.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis, particularly those involving MAPK and PI3K/Akt pathways.
  • Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, helping to mitigate oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds closely related to this compound:

StudyFindings
Demonstrated anticancer activity through apoptosis induction in breast cancer cells.
Showed significant reduction in inflammatory markers in a murine model of arthritis.
Reported neuroprotective effects against oxidative stress in neuronal cell lines.

These studies underscore the potential therapeutic applications of the compound in oncology, immunology, and neurology.

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